Dimethyl 3-isobutyl-3-methylglutarate
Description
Structural Context and Nomenclature of Branched Glutarate Diesters in Contemporary Chemical Literature
Glutarate diesters are a class of organic compounds derived from glutaric acid, a five-carbon dicarboxylic acid. The fundamental structure consists of a pentanedioate (B1230348) backbone with ester groups at both ends (C1 and C5). The nomenclature of these compounds follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). wikipedia.org
In the case of Dimethyl 3-isobutyl-3-methylglutarate, the name precisely describes its molecular architecture:
Glutarate: This root indicates the parent structure is derived from glutaric acid (pentanedioic acid), which has a five-carbon chain.
Dimethyl: This prefix signifies that two methyl groups are attached via ester linkages to the carboxyl groups at positions 1 and 5 of the glutarate backbone.
3-isobutyl-3-methyl: These locants and substituent names indicate that the third carbon of the glutarate chain is bonded to both an isobutyl group (-CH₂CH(CH₃)₂) and a methyl group (-CH₃).
This compound is therefore classified as a branched-chain aliphatic diester. The presence of two different alkyl substituents on the same carbon of the backbone makes it a geminally disubstituted, asymmetrical structure. This branching is a critical structural feature that influences the molecule's physical and chemical properties compared to its linear or simpler branched counterparts, such as dimethyl glutarate or dimethyl 3-methylglutarate. chemicalbook.comsigmaaldrich.com
| Identifier | Data |
|---|---|
| IUPAC Name | dimethyl 3-isobutyl-3-methylpentanedioate |
| Molecular Formula | C₁₂H₂₂O₄ |
| Molecular Weight | 230.30 g/mol |
| PubChem CID | 642287 |
| Component of Name | Structural Significance |
|---|---|
| Dimethyl | Refers to the two methyl (-CH₃) groups forming the ester functionalities with the dicarboxylic acid. |
| 3-isobutyl | Indicates an isobutyl substituent is attached to the third carbon of the main chain. |
| 3-methyl | Indicates a methyl substituent is attached to the third carbon of the main chain. |
| glutarate | The parent dicarboxylic acid ester, derived from the five-carbon glutaric acid (pentanedioate). |
Significance of this compound as a Chemical Entity in Synthetic Chemistry
While extensive, peer-reviewed studies detailing the specific applications of this compound are limited, its significance in synthetic chemistry can be inferred from its structure and the well-established roles of related compounds. Diesters are widely utilized as key intermediates, building blocks (synthons), and functional molecules in organic synthesis.
The primary role of this compound is likely as a synthetic intermediate. Its precursor, 3-isobutylglutaric acid, is a known intermediate in the synthesis of (S)-Pregabalin, a widely used anticonvulsant and analgesic drug. google.comgoogle.com The synthesis of 3-isobutylglutaric acid itself involves multi-step processes, such as the condensation of isovaleraldehyde (B47997) with malonic or cyanoacetic esters. google.com The subsequent esterification of a derivative like 3-isobutyl-3-methylglutaric acid to form the dimethyl ester serves several potential purposes in a synthetic route:
Protection of Functional Groups: The carboxylic acid groups are converted to methyl esters to prevent them from participating in undesired side reactions during subsequent chemical transformations on other parts of the molecule.
Modification of Physical Properties: Esterification increases the lipophilicity of the molecule and alters its solubility, often making it more compatible with organic solvents used in reactions and purification processes like chromatography.
Reactivity Tuning: The ester groups can be selectively hydrolyzed back to carboxylic acids or converted into other functional groups like amides or alcohols, providing synthetic versatility.
Given its geminal dialkyl substitution pattern, this compound could serve as a specialized building block for creating sterically hindered centers in more complex target molecules. The isobutyl and methyl groups create a neopentyl-like quaternary carbon center that can impart specific conformational constraints or influence the pharmacokinetic properties of a final active pharmaceutical ingredient.
Current Research Landscape and Future Directions for this compound Studies
The current research landscape for this compound itself is nascent, with its presence primarily noted in chemical databases and catalogues. nih.gov However, the broader field of substituted and branched diesters is an active area of investigation, pointing toward potential future directions for this specific molecule.
Current Research Context (Branched Diesters):
Polymers and Plasticizers: Diesters are fundamental components in the synthesis of polyesters and are widely used as plasticizers to increase the flexibility of polymers. The size and shape of the alkyl substituents significantly affect the resulting material's properties, such as its glass transition temperature and mechanical strength.
Lubricants and Functional Fluids: Branched esters are explored as synthetic lubricants and hydraulic fluids due to their favorable viscosity profiles, thermal stability, and low pour points. chemicalbook.com The branching on the glutarate backbone in this compound would be expected to disrupt crystal packing, likely resulting in a low melting point and maintaining fluidity at low temperatures.
Metabolic and Biological Probes: Esterified versions of metabolic intermediates, such as α-ketoglutarate, are used to study cellular metabolism because the ester groups can enhance cell membrane permeability. nih.gov Although not a direct metabolite, the structure of this compound could be explored for biological activity or as a molecular probe.
Future Directions: Future research on this compound would logically begin with its synthesis and a thorough characterization of its physicochemical properties. Key research trajectories could include:
Materials Science Applications: A systematic study of its properties as a potential plasticizer or as a monomer for novel polyesters. The effect of the specific 3-isobutyl-3-methyl substitution pattern on polymer properties would be of fundamental interest.
Lubricant Technology: Investigation of its viscosity, thermal-oxidative stability, and tribological performance to assess its viability as a base stock or additive for synthetic lubricants.
Medicinal Chemistry: Given its relationship to the 3-isobutylglutaric acid scaffold, it could be used as a starting material for the synthesis of new pharmaceutical analogues. The gem-dimethyl pattern offers a unique structural motif that could be explored for novel biological activities.
Asymmetric Synthesis: Developing stereoselective methods to synthesize chiral versions of its parent diacid, 3-isobutyl-3-methylglutaric acid, would open pathways to enantiomerically pure derivatives for pharmacological and materials science applications.
In-Depth Analysis of Synthetic Methodologies for this compound and its Chiral Precursors
The synthesis of stereochemically defined molecules is a cornerstone of modern pharmaceutical and fine chemical production. Among the sophisticated techniques employed, chemoenzymatic methods, which combine chemical synthesis with biological catalysis, offer powerful solutions for achieving high stereoselectivity. This article focuses on the advanced synthetic methodologies for producing chiral precursors of this compound, a compound whose structural complexity demands precise stereoisomer control.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 3-methyl-3-(2-methylpropyl)pentanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-9(2)6-12(3,7-10(13)15-4)8-11(14)16-5/h9H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDRTCDTAZMQBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(CC(=O)OC)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Chemical Reactivity and Transformative Potential of Dimethyl 3 Isobutyl 3 Methylglutarate
Selective Functional Group Transformations
The presence of two ester groups and two alkyl side chains in Dimethyl 3-isobutyl-3-methylglutarate offers multiple sites for selective modification. The steric environment around the central carbon atom plays a crucial role in directing the outcome of these transformations.
Controlled Hydrolysis to Monoesters and Diacids
The hydrolysis of this compound can be controlled to yield either the corresponding monoester or the diacid. This selectivity is crucial for its application as a versatile building block in organic synthesis.
Monoester Formation: Selective hydrolysis of one of the two ester groups can be achieved under carefully controlled conditions. Enzymatic methods, for instance, are known for their high selectivity in desymmetrization of prochiral diesters. Lipases, such as Candida antarctica lipase B (CAL-B), have been successfully employed for the asymmetric hydrolysis of structurally similar 3-alkylglutaric acid diesters to yield optically active monoesters. This approach is particularly valuable in the synthesis of chiral pharmaceuticals. Chemical methods, such as using a stoichiometric amount of base in a mixed solvent system at low temperatures, can also favor the formation of the monoester by statistically cleaving one ester group. The steric hindrance around the quaternary carbon may influence the rate of hydrolysis, but selective mono-hydrolysis of symmetric diesters with geminal substitution has been shown to be efficient.
Diacid Formation: Complete hydrolysis to the corresponding 3-isobutyl-3-methylglutaric acid can be accomplished under more forcing conditions, such as treatment with an excess of a strong base (e.g., sodium hydroxide or potassium hydroxide) in a water-miscible solvent, followed by heating. Acid-catalyzed hydrolysis is also a viable method for obtaining the diacid.
| Product | Reagents and Conditions | Key Features |
| Monoester | Limited base (e.g., 1 equivalent NaOH), low temperature; or Enzymatic (e.g., Lipase) | Selective reaction at one ester site; allows for further differential functionalization. |
| Diacid | Excess base (e.g., NaOH, KOH) and heat; or Strong acid (e.g., HCl, H2SO4) and heat | Complete conversion of both ester groups to carboxylic acids. |
Modifications of the Isobutyl and Methyl Side Chains
Functionalization of the isobutyl and methyl side chains of this compound is challenging due to the unactivated nature of these alkyl groups. However, modern synthetic methods offer potential pathways for their modification.
Isobutyl Side Chain: The isobutyl group, with its primary and tertiary C-H bonds, presents opportunities for selective functionalization. Radical-based reactions, such as halogenation under UV light, could potentially introduce a handle for further transformations. More advanced C-H activation/functionalization methodologies, employing transition metal catalysts, might also be applicable, although the steric congestion around the quaternary center could pose a significant challenge.
Methyl Side Chain: The methyl group is generally less reactive than the isobutyl group towards radical reactions. However, certain enzymatic or microbial systems are capable of hydroxylating unactivated methyl groups. Furthermore, directed C-H activation strategies, although complex, could potentially be designed to target this position.
Reactivity of the Diester Functionality in Condensation and Addition Reactions
The two ester groups of this compound can participate in a variety of condensation and addition reactions, which are fundamental for carbon-carbon bond formation and the construction of more complex molecular architectures.
Condensation Reactions:
Dieckmann Condensation: This intramolecular Claisen condensation is a powerful tool for the formation of five- or six-membered rings from diesters. However, for this compound, the gem-disubstitution at the 3-position prevents the formation of an enolate at this carbon. Enolization can only occur at the α-carbons (positions 2 and 4). An intramolecular reaction between the enolate at position 2 (or 4) and the other ester carbonyl would lead to the formation of a highly strained four-membered ring, which is energetically unfavorable. Therefore, this compound is not expected to undergo a productive Dieckmann condensation under standard conditions.
Claisen and Acetoacetic Ester Condensations: In intermolecular condensation reactions, the enolate of this compound (formed at the α-position) could theoretically act as a nucleophile. However, the significant steric hindrance created by the bulky isobutyl and methyl groups at the adjacent quaternary center would likely impede the approach of the enolate to another ester or ketone, making these reactions challenging.
Addition Reactions:
Michael Addition: The enolate of this compound could potentially participate as a Michael donor in conjugate addition reactions to α,β-unsaturated carbonyl compounds. Again, the steric bulk surrounding the nucleophilic carbon would be a major limiting factor, likely requiring carefully chosen substrates and reaction conditions to achieve reasonable yields.
Derivatization Strategies for Tailored Molecular Design
The functional groups of this compound and its hydrolysis products serve as versatile handles for a wide range of derivatization reactions, enabling the synthesis of diverse molecular structures with tailored properties.
From the Diacid: The 3-isobutyl-3-methylglutaric acid can be converted into a variety of derivatives. For instance, treatment with dehydrating agents like acetic anhydride can yield the corresponding cyclic anhydride. The carboxylic acid groups can be transformed into acid chlorides, amides, or other esters through standard procedures. These derivatives are valuable intermediates for the synthesis of polymers, resins, and pharmacologically active molecules.
From the Monoester: The monoester, with its orthogonal carboxylic acid and ester functionalities, is a particularly useful intermediate. The free carboxylic acid can be selectively modified, for example, by conversion to an amide or another ester, while leaving the original methyl ester intact. This differential reactivity allows for the stepwise construction of complex molecules.
Reduction of the Ester Groups: The methyl ester groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4). This transformation opens up another avenue for derivatization, allowing for the introduction of new functional groups through reactions of the resulting diol.
| Starting Material | Derivative | Potential Applications |
| This compound | Diol | Synthesis of polyesters, polyurethanes |
| 3-Isobutyl-3-methylglutaric Acid | Cyclic Anhydride | Monomer for polymerization, building block in synthesis |
| 3-Isobutyl-3-methylglutaric Acid | Diamide | Pharmaceutical intermediates, ligands |
| Monoester of 3-isobutyl-3-methylglutaric Acid | Amide-ester | Asymmetric synthesis, complex molecule construction |
Non Clinical Applications of Dimethyl 3 Isobutyl 3 Methylglutarate in Chemical Sciences
Role as an Intermediate in Fine Chemical and Specialty Chemical Synthesis
The utility of Dimethyl 3-isobutyl-3-methylglutarate is most pronounced in its capacity as an intermediate, a molecular stepping-stone towards more complex and often high-value chemical entities.
Precursor for Complex Organic Molecules
This compound serves as a key intermediate derived from 3-isobutylglutaric acid, a crucial precursor in the synthesis of complex organic molecules. One of the most notable applications is in the synthetic pathway for (S)-Pregabalin, a gamma-amino butyric acid (GABA) analogue. googleapis.com The synthesis involves converting 3-isobutylglutaric acid into 3-isobutylglutaric anhydride, which then undergoes amidation and further steps to yield the final active pharmaceutical ingredient. google.comgoogle.com The dimethyl ester, this compound, is directly involved in certain synthetic routes where the ester groups act as protected forms of the carboxylic acids before final hydrolysis or other transformations. google.com The core structure of the glutarate provides the essential carbon backbone required for these complex targets.
Intermediate in the Synthesis of Specific Impurities for Pharmaceuticals
In pharmaceutical development and manufacturing, the identification and quantification of impurities are critical for ensuring the safety and efficacy of a drug product. Regulatory bodies require that impurities above a certain threshold be characterized. beilstein-journals.org this compound is itself listed as a chemical impurity and is used in mutagenesis research. pharmaffiliates.com As an intermediate in drug synthesis, it can be used to intentionally synthesize potential process-related impurities. pharmaffiliates.com For instance, in the manufacturing of Pregabalin, unreacted starting materials or intermediates like 3-isobutylglutaric acid and its esters can lead to the formation of impurities. google.com By synthesizing a pure standard of this compound, analytical chemists can develop methods to detect, quantify, and control the levels of this specific impurity in the final drug substance, ensuring it meets stringent regulatory standards. beilstein-journals.orgscispace.com
Building Block for Agro-Chemicals and Dyes
The application of this compound extends to its use as an organic synthesis intermediate for various compounds, including pesticides and dyes. Its structure is advantageous for creating diverse molecules. The two ester groups offer reactive sites for further chemical modification, such as amidation or reduction, while the isobutyl group provides a specific branched alkyl chain that can be desirable for tailoring the biological activity of agrochemicals or the physical properties (like solubility and colorfastness) of dyes. It functions as a versatile raw material for chemical reactions aimed at producing these specialty chemicals.
Exploration of Functional Roles in Material Science
Beyond its role in organic synthesis, the molecular structure of this compound suggests potential applications in material science, particularly in the formulation of solvents and polymers.
Investigation as a Component in Environmentally Benign Solvent Systems
There is growing interest in developing "green" or environmentally benign solvents to replace more hazardous traditional solvents. Diesters, such as dimethyl glutarate, are recognized for properties that are favorable for such applications, including low volatility, good solvency, and biodegradability. chemicalbook.com While specific studies on this compound as a green solvent are not extensively detailed, its structural similarity to other glutarate esters suggests its potential in this area. chemicalbook.com Its characteristics as a combustible liquid with a relatively high boiling point indicate low volatility, which is a key attribute for reducing volatile organic compound (VOC) emissions. Further investigation could establish its efficacy and environmental profile as a component in novel solvent systems.
Potential as a Plasticizer in Polymer Formulations
Plasticizers are additives that increase the flexibility and durability of polymers. The mechanism involves the plasticizer molecules embedding themselves between polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg). mdpi.com Esters are a major class of plasticizers. researchgate.net The related compound, dimethyl glutarate, is known to act as a plasticizer for various plastics, including PVC, polyester, and polyamide resins. specialchem.com Given its structure as a dialkyl ester, this compound has the potential to function similarly. The ester groups can interact with polar polymer chains, while the alkyl portions (isobutyl and methyl groups) contribute to separating the chains, thereby imparting flexibility. researchgate.net Its potential use would be in applications where specific plasticizing effects are needed, and its performance would be compared against industry-standard plasticizers like phthalates.
Summary of Applications
| Application Area | Specific Role | Relevant Field |
| Fine Chemical Synthesis | Precursor to (S)-Pregabalin via 3-isobutylglutaric acid. | Pharmaceuticals googleapis.comgoogle.com |
| Pharmaceutical Analysis | Synthesis of analytical standards for impurity profiling. | Quality Control pharmaffiliates.combeilstein-journals.org |
| Specialty Chemicals | Building block for complex molecules. | Agrochemicals & Dyes |
| Material Science | Potential component in low-volatility solvent systems. | Green Chemistry chemicalbook.com |
| Material Science | Potential flexibility-enhancing additive for polymers. | Polymer Science researchgate.netspecialchem.com |
Integration into Coating and Resin Technologies
This compound, as a member of the dibasic ester family, possesses properties that make it a suitable component in the formulation of coatings and resins. Dibasic esters, including glutarate derivatives, are often utilized as coalescing agents in latex paints. In this capacity, they facilitate the formation of a continuous and uniform film as the paint dries, which is crucial for the durability and aesthetic quality of the coating. Their low volatility and effective plasticizing action contribute to improved film integrity and performance.
Furthermore, compounds of this nature can serve as specialty solvents or plasticizers in various resin systems. In applications such as powder coatings, esters can act as flow and leveling agents, ensuring a smooth and even surface finish upon curing. The molecular structure of this compound, with its branched alkyl group, can influence properties like viscosity, solvency, and compatibility with different polymer binders. While specific research on this compound is not extensively detailed in publicly available literature, the functional roles of analogous dialkyl glutarates provide a strong indication of its potential applications in these technologies.
Table 1: Potential Functions of this compound in Coatings and Resins
| Application Area | Potential Function | Resulting Property |
|---|---|---|
| Latex Paints | Coalescing Agent | Promotes continuous film formation |
| Powder Coatings | Flow and Leveling Agent | Ensures a smooth surface finish |
Contributions to Aroma and Flavor Chemistry Research
The study of volatile organic compounds (VOCs) is fundamental to understanding the complex chemistry of aromas and flavors. This compound and its structural relatives are part of the vast family of esters that are known contributors to the scents and tastes of many natural and manufactured products.
Identification as a Volatile Organic Compound in Complex Mixtures
Esters are frequently identified as significant volatile components in the chemical profiles of fruits, fermented beverages, and other food products. While direct identification of this compound in specific natural sources is not widely documented, the analytical techniques used in flavor and fragrance research are capable of detecting such compounds. Gas chromatography-mass spectrometry (GC-MS) is a primary tool for separating and identifying individual VOCs from a complex matrix.
Research into the volatile composition of various foodstuffs often reveals a wide array of ester compounds. For instance, studies on the aroma profiles of different apple cultivars have identified numerous esters, including various forms of butanoates and hexanoates, which contribute to their characteristic fruity notes. The presence of a compound like this compound would be plausible in matrices where isobutanol, methanol, and glutaric acid precursors are present.
Sensory Evaluation and Olfactory Contributions of Dimethyl Glutarate Derivatives
The sensory properties of esters are highly dependent on their molecular structure. Generally, smaller and more volatile esters are associated with fruity and sweet aromas. The specific arrangement of the isobutyl and methyl groups in this compound would be expected to confer a unique olfactory profile.
Table 2: General Olfactory Characteristics of Related Ester Compounds
| Compound Class | General Aroma Profile |
|---|---|
| Dimethyl Esters | Mild, fruity |
| Isobutyl Esters | Fruity, wine-like, sweet |
Biochemical and Enzymatic Research with Dimethyl 3 Isobutyl 3 Methylglutarate Analogs Non Clinical Focus
Substrate Specificity and Enzyme Kinetics in Biocatalytic Systems
Biocatalytic systems, which utilize enzymes for chemical transformations, are instrumental in studying the synthesis and hydrolysis of glutarate derivatives. Carboxylic ester hydrolases (EC 3.1.1.-) are a broad class of enzymes that catalyze the hydrolysis of ester bonds and are found in nearly all forms of life. mdpi.com The substrate specificity of these enzymes is crucial, as it determines their efficiency in processing various ester compounds.
Enzymatic hydrolysis of dialkyl glutarates, such as dimethyl glutarate, is a key reaction studied in biocatalysis. For instance, the hydrolysis of dimethyl glutarate to glutaric acid can be achieved using cation exchange resins as catalysts, with reaction yields influenced by temperature, catalyst concentration, and the molar ratio of water to the diester. While not an enzymatic study, this highlights the chemical transformation relevant to biocatalytic research. The enzymatic equivalent of this reaction often involves esterases or lipases, which show varying degrees of selectivity for different alcohol and acid chain lengths.
In the context of synthesis, enzymes like imidase from Burkholderia phytofirmans (BpIH) have been investigated for their activity toward analogs like 3-isobutyl glutarimide (B196013) (IBI). This enzyme catalyzes the conversion of IBI to (R)-3-Isobutylglutarate monoamide, a key intermediate in certain chemical syntheses. Through semi-rational design and targeted mutations, the catalytic efficiency (kcat/Km) of this imidase has been significantly improved, demonstrating how enzyme structure can be modified to enhance activity towards specific glutarate derivatives.
The study of enzyme kinetics in these systems reveals the catalytic mechanism and how reaction conditions affect the rate. For multi-substrate reactions, kinetic analysis can elucidate the sequence of substrate binding. nih.gov For many enzyme-catalyzed reactions involving glutarate analogs, determining kinetic parameters like the Michaelis constant (K_M) and maximum velocity (V_max) is fundamental to understanding the enzyme's affinity for the substrate and its catalytic efficiency.
| Enzyme Variant | Relative Activity (%) | K_M (mM) | k_cat (s⁻¹) | k_cat/K_M (s⁻¹·mM⁻¹) |
|---|---|---|---|---|
| Wild-Type BpIH | 100 | 11.34 ± 1.12 | 0.78 ± 0.03 | 0.07 |
| Y37F Mutant | 289.4 | 9.87 ± 0.98 | 1.98 ± 0.08 | 0.20 |
| H133N Mutant | 215.8 | 10.56 ± 1.05 | 1.54 ± 0.06 | 0.15 |
| S226I Mutant | 173.7 | 12.01 ± 1.19 | 1.21 ± 0.05 | 0.10 |
| Y37F/H133N/S226I (YHS-I) Triple Mutant | 510.5 | 8.92 ± 0.88 | 3.56 ± 0.14 | 0.40 |
Inhibition Studies of Related Enzyme Pathways
Glutarate and its derivatives can act as inhibitors of various enzymes, primarily due to their structural similarity to natural substrates or products.
Glutaminase (B10826351) (GLS): This enzyme catalyzes the conversion of glutamine to glutamate (B1630785). aacrjournals.orgnih.gov This reaction is a key step in glutaminolysis, a metabolic pathway crucial for rapidly proliferating cells. nih.gov The product of this reaction, glutamate, is structurally similar to glutarate. While specific studies on this compound as a direct glutaminase inhibitor are not prominent, the principle of product inhibition is relevant. Allosteric inhibitors, which bind to sites other than the active site, have been a major focus of glutaminase inhibitor development. nih.govresearchgate.net Compounds like CB-839 are potent allosteric inhibitors that have shown efficacy in preclinical models. aacrjournals.orgresearchgate.net Kinetic analyses are essential to determine the mode of inhibition, which can be noncompetitive or uncompetitive for allosteric inhibitors. nih.govresearchgate.net
Glutamate Carboxypeptidase II (GCPII): GCPII, also known as prostate-specific membrane antigen (PSMA), is a zinc metalloenzyme that hydrolyzes N-acetylaspartylglutamate (NAAG) to N-acetylaspartate and glutamate. nih.govnih.govnih.gov Inhibition of GCPII is a therapeutic target for neurological disorders where excess glutamate is pathogenic. researchgate.netjhu.edu Potent GCPII inhibitors typically share a common structural feature: a glutarate moiety that binds to the enzyme's C-terminal glutamate recognition site and a zinc-binding group. nih.gov
The pentanedioic acid (glutarate) portion of these inhibitors is designed to interact with the glutarate recognition site of GCPII. nih.gov For example, 2-(phosphonomethyl)pentanedioic acid (2-PMPA) is a highly potent competitive inhibitor with a K_i value of 0.2 nM. iucr.org Structure-activity relationship (SAR) studies have explored a range of inhibitors, including urea-based and carbamate-based compounds, to optimize binding and potency. nih.govresearchgate.net The inhibitory potency is often quantified by the IC₅₀ value, which represents the concentration of an inhibitor required to reduce enzyme activity by half.
| Inhibitor | Core Structure | IC₅₀ (nM) |
|---|---|---|
| 2-PMPA | Phosphonate-based | 0.3 |
| ZJ-43 | Urea-based | 0.50 |
| Compound 7 | Carbamate-based | 0.85 |
| Compound 5 | Carbamate-based | 2.6 |
| Compound 4 (R,S-isomer of ZJ-43) | Urea-based | 16 |
The 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis. nih.govresearchgate.netrxlist.com Inhibitors of this enzyme, widely known as statins, are effective lipid-lowering agents. elsevierpure.comnih.govdrugbank.com The natural substrate for this enzyme, HMG-CoA, contains a 3-hydroxy-3-methylglutaric acid moiety.
Derivatives of 3-hydroxy-3-methylglutaric acid (HMG) have been synthesized and evaluated as HMG-CoA reductase inhibitors. nih.gov These compounds often act as competitive inhibitors, binding to the active site of the enzyme and preventing the substrate from binding. rxlist.com Structure-activity studies have shown that the inhibitory activity is dependent on the structure of the analog. For example, 3-alkyl-3-hydroxyglutaric acids demonstrate structure-dependent competitive inhibition against rat liver HMG-CoA reductase, with optimal structures having a free dicarboxylic acid and an alkyl group of 13-16 carbons at the 3-position. nih.gov The compound 3-n-pentadecyl-3-hydroxyglutaric acid showed an IC₅₀ value of 50 µM. nih.gov These findings indicate that glutarate derivatives, when appropriately modified to mimic the HMG portion of the substrate, can effectively interact with and inhibit key enzymes in metabolic pathways like cholesterol synthesis.
Metabolomic Profiling of Glutarate Derivatives in Non-Human Biological Systems
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. creative-proteomics.com In non-human biological systems, such as bacteria and yeast, metabolomic analysis helps elucidate the metabolic fate of compounds like glutarate and its derivatives.
In the bacterium Pseudomonas putida, glutarate is an intermediate in the catabolism of several amino acids. nih.gov This organism can metabolize glutarate through two distinct pathways: a glutarate hydroxylation pathway and a glutaryl-CoA dehydrogenation pathway. nih.govbiorxiv.org The regulation of these pathways is controlled by specific transcription factors that sense intracellular glutarate levels. nih.govbiorxiv.org For instance, the GntR family protein CsiR and the LysR family protein GcdR regulate glutarate catabolism by repressing or activating key genes in these pathways. nih.gov L-2-hydroxyglutarate, an intermediate in glutarate catabolism, also acts as an effector molecule for the CsiR regulator. nih.gov
In the yeast Saccharomyces cerevisiae, metabolomic studies have detected 2-hydroxyglutarate (2HG), particularly when the organism is grown with glutamate as the sole nitrogen source. nih.gov Further analysis revealed that S. cerevisiae primarily forms the D-enantiomer of 2HG. nih.gov The degradation of this metabolite is linked to enzymes encoded by genes such as DLD3. nih.gov Endo-metabolomic analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can identify and quantify dozens of intracellular metabolites, revealing how the introduction or metabolism of a specific compound affects central metabolic pathways like the TCA cycle. nih.govfrontiersin.org Such analyses are critical for understanding how non-human biological systems process dicarboxylic acids and their derivatives, providing a systems-level view of their metabolic impact. creative-proteomics.com
Advanced Analytical and Spectroscopic Characterization Methodologies for Dimethyl 3 Isobutyl 3 Methylglutarate
High-Resolution Mass Spectrometry for Molecular Structure Confirmation
High-resolution mass spectrometry (HRMS) is a cornerstone in the definitive identification of Dimethyl 3-isobutyl-3-methylglutarate. This technique provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition with a high degree of confidence. The calculated monoisotopic mass of this compound is 230.1518 Da.
In a typical electron ionization (EI) high-resolution mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 230.1518. The high resolution of the instrument distinguishes this from other ions of the same nominal mass, thereby confirming the molecular formula C₁₂H₂₂O₄.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion Formula | Fragment Lost | Calculated m/z |
| [C₁₂H₂₂O₄]⁺ | - | 230.1518 |
| [C₁₁H₁₉O₄]⁺ | -CH₃ | 215.1283 |
| [C₁₁H₁₉O₃]⁺ | -OCH₃ | 199.1334 |
| [C₈H₁₅O₄]⁺ | -C₄H₉ | 187.0970 |
| [C₇H₁₁O₂]⁺ | -CH₂(COOCH₃) - C₄H₉ | 127.0759 |
Note: This table is based on predicted fragmentation patterns for esters and may not represent all experimentally observed fragments.
Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound, providing information on the chemical environment of each carbon and hydrogen atom within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum would exhibit distinct signals corresponding to the different types of protons present. The two methoxy groups would likely appear as a sharp singlet around 3.6-3.7 ppm. The protons of the isobutyl group would give rise to a doublet for the six equivalent methyl protons, a multiplet for the methine proton, and a doublet for the methylene protons. The methylene protons of the glutarate backbone would appear as distinct signals, likely complex multiplets, due to their diastereotopic nature.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, showing signals for each unique carbon atom. The carbonyl carbons of the two ester groups would resonate downfield, typically in the range of 170-175 ppm. The quaternary carbon at the 3-position would also be identifiable. The carbons of the methoxy groups would appear around 50-55 ppm, while the carbons of the isobutyl and methyl groups would resonate at higher fields.
While specific, experimentally verified NMR data for this compound is not publicly available, predicted chemical shifts can be calculated using specialized software.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1, C5 (C=O) | - | ~173 |
| C2, C4 (-CH₂-) | ~2.4 | ~45 |
| C3 (-C-) | - | ~40 |
| C3-CH₃ | ~1.1 | ~25 |
| Isobutyl -CH₂- | ~1.8 | ~48 |
| Isobutyl -CH- | ~1.9 | ~28 |
| Isobutyl -CH₃ | ~0.9 | ~23 |
| -OCH₃ | ~3.6 | ~52 |
Note: These are predicted values and may differ from experimental results.
Gas Chromatography-Mass Spectrometry for Purity Assessment and Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for both the qualitative and quantitative analysis of this compound. In this method, the compound is first separated from any impurities based on its volatility and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum that serves as a chemical fingerprint for identification.
For purity assessment, a GC chromatogram would show a major peak corresponding to this compound at a specific retention time. The presence of any other peaks would indicate impurities, and their relative peak areas can be used to estimate their concentrations.
Quantitative analysis can be performed by creating a calibration curve using standards of known concentration. By comparing the peak area of the analyte in a sample to the calibration curve, its exact concentration can be determined. The use of an internal standard is often employed to improve the accuracy and precision of the quantification.
Infrared and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in a molecule.
Infrared Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional groups, typically appearing in the region of 1730-1750 cm⁻¹. Other characteristic absorptions would include C-O stretching vibrations in the 1000-1300 cm⁻¹ region and C-H stretching and bending vibrations from the alkyl groups.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, it is typically weaker than in the IR spectrum. However, the C-C backbone and C-H symmetric stretching and bending vibrations often give rise to strong Raman signals, providing a detailed fingerprint of the molecule's hydrocarbon framework.
Table 3: Characteristic Infrared and Raman Bands for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| C=O (Ester) | Stretch | 1750 - 1730 (Strong) | 1750 - 1730 (Moderate) |
| C-O (Ester) | Stretch | 1300 - 1000 (Strong) | 1300 - 1000 (Weak) |
| C-H (Alkyl) | Stretch | 2960 - 2850 (Strong) | 2960 - 2850 (Strong) |
| C-H (Alkyl) | Bend | 1470 - 1370 (Moderate) | 1470 - 1370 (Moderate) |
Note: The exact positions and intensities of the bands can be influenced by the molecular environment.
Emerging Research Frontiers and Computational Approaches for Dimethyl 3 Isobutyl 3 Methylglutarate
Development of Novel Stereoselective Synthetic Pathways
The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern pharmaceutical and materials science. For prochiral compounds such as 3-substituted glutarate diesters, enzymatic desymmetrization represents a powerful and green strategy for creating stereochemically defined building blocks. This approach leverages the inherent stereoselectivity of enzymes, particularly lipases, to selectively hydrolyze or transesterify one of two enantiotopic ester groups.
Research into this area has highlighted the efficacy of Lipase B from Candida antarctica (CALB), often immobilized as Novozym 435, as a robust biocatalyst for these transformations. internationaljournalssrg.org The desymmetrization of prochiral 3-substituted glutarate diesters via CALB-catalyzed hydrolysis yields optically active monoesters with high enantiomeric excess (ee). internationaljournalssrg.orgresearchgate.net The versatility of this method allows for the synthesis of both (R)- and (S)-enantiomers, which are valuable intermediates for various bioactive molecules. researchgate.net
Studies have systematically examined the influence of various reaction parameters, including the choice of enzyme, solvent, and the structure of the alcohol used in alcoholysis, to optimize both yield and stereoselectivity. researchgate.net A notable finding in the development of these pathways is the "olefin effect," where using allyl esters as substrates instead of methyl or ethyl esters has been shown to dramatically improve stereoselectivity in CALB-catalyzed desymmetrization. This enhancement is theorized to stem from favorable π-π interactions between the substrate's double bond and aromatic residues within the enzyme's active site. internationaljournalssrg.org Such findings are critical for designing more efficient and selective synthetic routes.
| Methodology | Enzyme/Catalyst | Reaction Type | Key Findings |
|---|---|---|---|
| Enzymatic Desymmetrization | Lipase B from Candida antarctica (CALB) | Hydrolysis, Alcoholysis, Aminolysis | Produces optically active 3-substituted glutaric acid monoesters with high enantiomeric excess. researchgate.netresearchgate.net |
| Substrate Optimization | CALB | Desymmetrization | Allyl esters show superior stereoselectivity compared to alkyl esters, suggesting favorable enzyme-substrate interactions. internationaljournalssrg.org |
| Organocatalysis | Chiral Thiourea Organocatalyst | Desymmetrization of meso-anhydride | An alternative to enzymatic methods for producing chiral monoesters from cyclic precursors. researchgate.net |
Computational Chemistry and Molecular Modeling for Reaction Mechanism Elucidation
Understanding the precise interactions between a substrate and an enzyme's active site is crucial for explaining and predicting catalytic outcomes like stereoselectivity. Computational chemistry and molecular modeling have become indispensable tools for elucidating these complex mechanisms at the atomic level. For the enzymatic synthesis of chiral glutarates, techniques like molecular docking and Density Functional Theory (DFT) are being applied to unravel the origins of enantioselectivity. researchgate.netresearchgate.net
Molecular docking simulations can predict the binding orientation of a substrate, such as a dimethyl 3-substituted glutarate, within the active site of a lipase. researchgate.netnih.gov These models help identify key amino acid residues that stabilize the transition state and dictate which of the two ester groups is positioned for nucleophilic attack by the catalytic triad (B1167595) (typically Ser-His-Asp). internationaljournalssrg.orgmdpi.com For instance, docking studies can support the hypothesis that enhanced stereoselectivity with allyl glutarates is due to specific interactions with tryptophan or histidine residues in the CALB active site. internationaljournalssrg.org By visualizing these interactions, researchers can rationally select or engineer substrates and enzymes to achieve desired synthetic outcomes. researchgate.net
Furthermore, computational models can simulate the entire catalytic cycle. The kinetics of lipase-catalyzed reactions are often described by a Ping-Pong Bi-Bi mechanism, which involves the formation of an acyl-enzyme intermediate. mdpi.com Molecular dynamics simulations can model the flexibility of the enzyme and substrate throughout this process, providing a more dynamic picture of the reaction pathway and helping to refine kinetic models derived from experimental data. researchgate.net
| Computational Method | Application | Insights Gained |
|---|---|---|
| Molecular Docking | Predicting substrate binding modes in enzyme active sites. nih.gov | Elucidation of factors controlling stereoselectivity; rational substrate selection. researchgate.net |
| Density Functional Theory (DFT) | Calculating molecular properties (HOMO-LUMO, electrostatic potential). researchgate.net | Correlation of electronic structure with reactivity and potential biological activity. researchgate.net |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of enzyme-substrate complexes over time. | Understanding conformational changes during catalysis and transition state stabilization. |
Chemoinformatics and QSAR Studies for Predictive Applications
While stereoselective synthesis provides access to specific molecules, the fields of chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling offer pathways to predict the properties and biological activities of compounds before they are even synthesized. researchgate.net For a compound like Dimethyl 3-isobutyl-3-methylglutarate and its analogs, these predictive sciences represent a significant frontier for discovering novel applications.
A QSAR study involves creating a statistical model that correlates variations in the chemical structure of a series of compounds with changes in a measured biological activity or physical property. nih.govmdpi.com To apply this to glutarate derivatives, a library of related esters would first be synthesized and tested for a specific endpoint, such as antifungal activity or inhibitory potential against a particular enzyme. mdpi.com Chemoinformatics tools would then be used to calculate a wide range of molecular descriptors for each compound in the library. researchgate.netmdpi.com These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. Statistical methods are then employed to build a predictive model that can estimate the activity of new, untested glutarate structures, thereby guiding synthetic efforts toward more potent or effective molecules. nih.gov
Chemoinformatics also provides the tools for analyzing large chemical datasets, assessing the diversity of compound libraries, and performing virtual screening, where large databases of molecules are computationally docked against a biological target to identify potential hits. mdpi.com
| Molecular Descriptor Type | Examples | Relevance for QSAR |
|---|---|---|
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Models a compound's ability to cross cell membranes. |
| Electronic | Dipole Moment, Partial Charges | Relates to electrostatic interactions with a biological target. |
| Steric/Topological | Molecular Weight, Molecular Volume, Polar Surface Area (PSA) | Describes the size and shape of the molecule, which influences binding. |
Integration with High-Throughput Screening for New Applications Discovery
The ultimate goal of developing novel synthetic and computational methods is to discover new applications for molecules. High-Throughput Screening (HTS) provides the experimental platform to rapidly test large numbers of compounds for biological activity against a wide array of targets. ox.ac.uk Integrating a library of compounds centered around the this compound scaffold into HTS campaigns is a key strategy for unlocking its potential.
HTS uses automation, robotics, and miniaturized assays (in 96, 384, or 1536-well plate formats) to evaluate tens of thousands of compounds per day. chemdiv.com A library of glutarate esters could be screened in various HTS assays to identify new uses. nih.gov For example, these compounds could be tested in:
Biochemical Assays: To identify inhibitors or activators of specific enzymes, such as proteases or kinases. chemdiv.com
Cell-Based Assays: To discover compounds that affect cellular processes like proliferation, apoptosis, or inflammation in different cell lines (e.g., cancer cells). nih.gov
Antimicrobial Assays: To find novel agents active against pathogenic bacteria or fungi. nih.gov
A modern evolution of this technique is quantitative HTS (qHTS), which tests each compound at multiple concentrations in the primary screen. nih.gov This approach directly generates concentration-response curves, providing rich pharmacological data on the potency and efficacy of active compounds and minimizing the false positives and negatives common in traditional single-concentration screens. nih.gov The integration of HTS with the synthetic and computational frontiers described above creates a powerful, iterative cycle for discovery: synthesis provides the molecules, HTS identifies activity, and computational modeling explains the results and guides the design of the next generation of improved compounds.
| HTS Campaign Type | Potential Target Class | Desired Outcome / Application |
|---|---|---|
| Enzyme Inhibition Screen | Proteases, Kinases, Lipases, Esterases | Discovery of new enzyme inhibitors for therapeutic or industrial use. |
| Cell Viability Screen | Cancer Cell Lines (e.g., NCI-60) | Identification of novel cytotoxic or anti-proliferative agents. |
| Receptor Binding Screen | G-Protein Coupled Receptors (GPCRs) | Discovery of new receptor agonists or antagonists. |
| Antimicrobial Screen | Bacteria (e.g., S. aureus), Fungi (e.g., C. albicans) | Identification of new antibacterial or antifungal compounds. nih.gov |
Q & A
Q. How can longitudinal studies address discrepancies in the environmental persistence of this compound?
- Methodological Answer : Design multi-year ecotoxicity studies under varying climatic conditions. Use isotope-labeled analogs (e.g., ¹³C) to track degradation pathways in soil/water matrices. Apply mixed-effects models to analyze time-dependent degradation rates and identify abiotic/biotic contributors .
Q. What role does effort exertion play in reconciling contradictory findings in high-throughput screening of this compound’s bioactivity?
Q. How can hybrid modeling reconcile receptor-response disparities in studies involving this compound?
- Methodological Answer : Combine wet-lab agonistic profiling (e.g., heterologous receptor expression) with computational docking (AutoDock Vina). Compare results against meta-analyses of existing datasets to identify methodological biases (e.g., receptor diversity, ligand concentration ranges) .
Methodological Frameworks
- Data Contradiction Analysis : Follow iterative qualitative cycles (data collection → analysis → interpretation) to resolve inconsistencies. Use bootstrapping in structural equation modeling (SEM) to test robustness of findings .
- Experimental Design : Prioritize pilot studies with small sample sizes to refine protocols. For example, pre-test extraction efficiency using SPE cartridges before scaling up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
